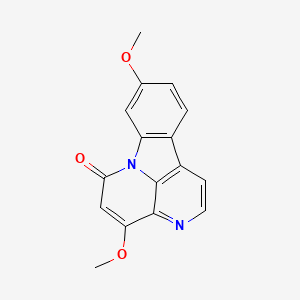

4,9-Dimethoxycanthin-6-one

Description

The exact mass of the compound this compound is 280.08479225 g/mol and the complexity rating of the compound is 478. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-20-9-3-4-10-11-5-6-17-15-13(21-2)8-14(19)18(16(11)15)12(10)7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMNWMYQWQQWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4N2C(=O)C=C(C4=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biosynthetic Pathway of 4,9-Dimethoxycanthin-6-one

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthetic pathway of 4,9-dimethoxycanthin-6-one, a member of the canthin-6-one class of β-carboline alkaloids. These compounds, isolated from plant families such as Simaroubaceae and Rutaceae, are of significant interest due to their broad spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] This guide details the current understanding of the biosynthetic route, presents available quantitative data, outlines key experimental methodologies, and provides visualizations of the core pathways and workflows.

Core Biosynthetic Pathway to the Canthin-6-one Skeleton

The biosynthesis of all canthin-6-one alkaloids originates from the amino acid L-tryptophan.[3][4] The foundational pathway leading to the tetracyclic canthin-6-one core has been primarily elucidated through isotopic labeling experiments in plant cell cultures of Ailanthus altissima.[4] The key steps involve the formation of a β-carboline intermediate followed by the cyclization of the fourth (D) ring.

The generally accepted pathway proceeds as follows:

-

Decarboxylation: L-Tryptophan is decarboxylated to form tryptamine.

-

Condensation & Cyclization: Tryptamine condenses with a partner molecule, suggested to be derived from α-ketoglutarate, and undergoes cyclization.[2]

-

Intermediate Formation: A series of intermediates are formed, including dihydro-β-carboline-1-propionic acid and β-carboline-1-propionic acid, through oxidation and cyclization steps.[4]

-

Lactamization: The final ring closure and lactam formation yield the stable canthin-6-one skeleton.

Hypothesized Formation of this compound

The specific enzymatic steps leading to this compound have not been fully elucidated. However, based on the biosynthesis of other decorated natural products, the final methoxy groups are installed in late-stage tailoring reactions. This process is hypothesized to involve two key enzymatic steps:

-

Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) are likely responsible for introducing hydroxyl groups at the C-4 and C-9 positions of the canthin-6-one core, forming a dihydroxylated intermediate.

-

O-Methylation: Two sequential O-methylation steps, catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), transfer methyl groups from the donor molecule SAM to the hydroxyl groups, yielding the final this compound product.[5][6]

While OMTs involved in flavonoid and alkaloid biosynthesis have been characterized in various plants, the specific enzymes responsible for canthin-6-one methylation remain to be identified.[7]

Quantitative Data

Specific quantitative data for the biosynthetic yield of this compound from natural sources or cell cultures is not available in the reviewed literature. However, data from related canthin-6-ones produced in plant cell suspension cultures provide a benchmark for potential yields.

| Compound(s) | Plant Source / Culture System | Yield (% of Dry Weight) | Reference(s) |

| This compound | Data Not Available | Data Not Available | - |

| Canthin-6-one & 1-Methoxycanthin-6-one (Combined) | Ailanthus altissima (Callus Culture) | 1.38% | [8] |

| Canthin-6-one & 1-Methoxycanthin-6-one (Combined) | Ailanthus altissima (Suspension) | 1.27% | [8] |

| Canthin-6-one Alkaloids (Total) | Brucea javanica (Suspension) | Not specified | [9] |

Key Experimental Protocols

Protocol 1: Pathway Elucidation via Isotopic Labeling

This protocol describes a generalized method for tracing the biosynthetic pathway of canthin-6-one alkaloids using radiolabeled precursors in a plant cell suspension culture, based on the foundational experiments performed on Ailanthus altissima.[4]

Objective: To confirm L-tryptophan as the precursor and identify intermediates in the canthin-6-one biosynthetic pathway.

Methodology:

-

Establishment of Cell Culture:

-

Initiate callus from sterile explants (e.g., leaves, stems) of the source plant on solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-D, NAA).[10]

-

Transfer established callus to liquid MS medium to create a fine cell suspension culture. Maintain cultures on a gyratory shaker at 25 ± 2°C in the dark.

-

Subculture the cells every 2-3 weeks to ensure logarithmic growth.

-

-

Precursor Feeding:

-

To a healthy, log-phase cell suspension culture (e.g., 100 mL), add a sterile solution of [methylene-¹⁴C]-L-tryptophan to a final concentration of 1-5 µCi.

-

Incubate the culture under standard conditions for a defined period (e.g., 24, 48, 72 hours) to allow for uptake and metabolism of the labeled precursor.

-

-

Extraction:

-

Separate the cells from the medium by vacuum filtration.

-

Lyophilize (freeze-dry) the cells to obtain a dry weight.

-

Perform a solvent extraction of the dried cell mass, typically using methanol or ethanol, followed by partitioning with a less polar solvent like dichloromethane or ethyl acetate to isolate the alkaloid fraction.

-

-

Analysis and Identification:

-

Concentrate the alkaloid extract and spot it onto a Thin-Layer Chromatography (TLC) plate alongside non-labeled standards of known canthin-6-one intermediates and final products.

-

Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol).

-

Visualize the spots under UV light.

-

Perform autoradiography on the TLC plate to detect radioactive spots corresponding to the labeled precursor and its metabolites.

-

For definitive identification and quantification, scrape the radioactive spots from the TLC plate, elute the compounds, and analyze them using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS).

-

Protocol 2: General Isolation and Purification

This protocol provides a general methodology for the extraction, isolation, and purification of canthin-6-one alkaloids from dried plant material.[1][11]

Objective: To obtain pure this compound for structural elucidation and biological screening.

Methodology:

-

Plant Material Preparation:

-

Collect the relevant plant part (e.g., stem bark, roots).[1]

-

Air-dry the material in the shade to prevent degradation of phytochemicals.

-

Grind the dried material into a fine powder to maximize the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in a suitable solvent, such as methanol, at room temperature for 24-72 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation (Optional):

-

For complex extracts, perform liquid-liquid partitioning. Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Canthin-6-ones typically partition into the dichloromethane or ethyl acetate fractions.

-

-

Chromatographic Separation:

-

Subject the alkaloid-rich fraction to column chromatography using silica gel as the stationary phase.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding ethyl acetate or methanol.

-

Collect fractions and monitor them by TLC, visualizing with UV light or an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

-

Purification:

-

Combine fractions containing the target compound, as indicated by TLC.

-

Perform further purification using preparative TLC or, more commonly, preparative or semi-preparative HPLC on a C18 column to obtain the pure compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using modern spectroscopic techniques, including Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) for structural confirmation.

-

References

- 1. A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of canthin-6-one alkaloids by cell suspension cultures of Brucea javanica (L.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academicjournals.org [academicjournals.org]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide: The Biological Activity of 4,9-Dimethoxycanthin-6-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,9-Dimethoxycanthin-6-one is a naturally occurring β-carboline alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its biological effects, with a particular focus on its anti-cancer properties. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development. It is important to note that in scientific literature, this compound is often referred to as 4,5-dimethoxycanthin-6-one; for the purpose of this guide, these names are considered synonymous, reflecting potential variations in chemical nomenclature.

Core Biological Activities

Extensive research has demonstrated that this compound exhibits a range of biological effects, including anti-inflammatory, antiviral, antihypertensive, and notably, potent anti-cancer activities.[1] The primary focus of recent studies has been its efficacy against glioblastoma, one of the most aggressive forms of brain cancer.

Anti-Cancer Activity in Glioblastoma

This compound has emerged as a promising therapeutic agent for glioblastoma.[2] Its mechanism of action is multifaceted, primarily centered on the inhibition of Lysine-Specific Demethylase 1 (LSD1), a key enzyme implicated in tumorigenesis.[1][2][3]

Mechanism of Action:

-

LSD1 Inhibition: this compound acts as a novel inhibitor of LSD1.[1][2][3] LSD1 plays a crucial role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, this compound alters the epigenetic landscape of cancer cells, leading to the suppression of proliferation and the induction of programmed cell death.[1]

-

Induction of Apoptosis and Pyroptosis: The compound effectively induces both apoptosis (programmed cell death) and pyroptosis (a highly inflammatory form of programmed cell death) in glioblastoma cells.[1][2][3] This is achieved through the modulation of key signaling pathways that control cell survival and death.

-

Inhibition of Glioblastoma Stem Cells: Beyond its effects on the bulk of tumor cells, this compound has been shown to inhibit the formation and promote the differentiation of glioblastoma stem cells (GSCs).[4][5] GSCs are a subpopulation of tumor cells responsible for tumor initiation, maintenance, and resistance to therapy. The compound achieves this by inhibiting the interaction between TSPAN1 (Tetraspanin 1) and TM4SF1 (Transmembrane 4 L six family member 1), two proteins implicated in glioblastoma progression.[4][5]

Quantitative Data

While much of the research has focused on the qualitative aspects of its biological activity, the potent anti-cancer effects of this compound and related compounds have been quantified in various studies.

| Compound/Derivative | Cell Line(s) | Activity Type | IC50 Value (µM) | Reference(s) |

| 9-methoxycanthin-6-one | HT-29 (Colorectal) | Cytotoxicity | 3.79 ± 0.069 | [6] |

| 9-methoxycanthin-6-one | A2780 (Ovarian) | Cytotoxicity | 4.04 ± 0.36 | [6] |

| 9-methoxycanthin-6-one | HeLa (Cervical) | Cytotoxicity | 4.30 ± 0.27 | [6] |

| 9-methoxycanthin-6-one | A375 (Skin) | Cytotoxicity | 5.71 ± 0.20 | [6] |

| 9-methoxycanthin-6-one | SKOV-3 (Ovarian) | Cytotoxicity | 5.80 ± 0.40 | [6] |

| 9-methoxycanthin-6-one | MCF-7 (Breast) | Cytotoxicity | 15.09 ± 0.99 | [6] |

| 4,5-dimethoxycanthin-6-one | T98G, U251 (Glioblastoma) | Anti-proliferative | Potent activity observed at 4 µM | [1] |

Signaling Pathways

The anti-cancer effects of this compound are mediated through the modulation of several critical signaling pathways.

Figure 1: Inhibition of LSD1-mediated cell proliferation.

Figure 2: Downregulation of AKT/mTOR and MAPK signaling.

Figure 3: Induction of the pyroptotic cell death pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4,5-Dimethoxycanthin-6-one Inhibits Glioblastoma Stem Cell and Tumor Growth by Inhibiting TSPAN1 Interaction with TM4SF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Unraveling the Anticancer Potential of 4,9-Dimethoxycanthin-6-one: A Mechanistic Whitepaper

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underlying the anticancer properties of 4,9-dimethoxycanthin-6-one, a notable member of the canthin-6-one class of alkaloids. While research on this specific isomer is emerging, this document synthesizes the current understanding of its mode of action, drawing parallels with closely related and well-studied canthin-6-one derivatives. The information presented herein is intended to provide a foundational resource for researchers engaged in the discovery and development of novel oncology therapeutics.

Core Tenets of Canthin-6-one Anticancer Activity

Canthin-6-one alkaloids, including the 4,9-dimethoxy derivative, are recognized for their significant cytotoxic effects against a range of cancer cell lines. The primary mechanisms contributing to their anticancer activity are multifaceted and predominantly revolve around the induction of programmed cell death (apoptosis), interference with the cell cycle, and the modulation of critical signaling pathways that govern cell proliferation and survival.

Quantitative Analysis of Cytotoxicity

While specific IC50 values for this compound are not extensively documented in publicly available literature, data from closely related analogs such as 9-methoxycanthin-6-one provide valuable insights into the potential potency of this compound class.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [1] |

| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [1] | |

| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [1] | |

| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [1] | |

| A375 | Skin Cancer | 5.71 ± 0.20 | [1] | |

| HeLa | Cervical Cancer | 4.30 ± 0.27 | [1] |

Table 1: Cytotoxic Activity of 9-Methoxycanthin-6-one in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's efficacy in inhibiting the proliferation of a diverse panel of human cancer cell lines.

Mechanistic Deep Dive: Signaling Pathways and Cellular Effects

The anticancer effects of canthin-6-ones are underpinned by their ability to modulate key cellular processes and signaling cascades.

Induction of Apoptosis

A hallmark of canthin-6-one activity is the induction of apoptosis. This is a crucial mechanism for eliminating cancerous cells. Studies on related compounds indicate that this process is often mediated through:

-

Caspase Activation: Canthin-6-ones have been shown to induce the activation of key executioner caspases, such as caspase-3, caspase-8, and caspase-9.[2]

-

Modulation of Apoptotic Proteins: These compounds can alter the expression of proteins involved in the apoptotic cascade. For instance, 4,5-dimethoxycanthin-6-one has been observed to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein BCL-2.[3]

Figure 1: Proposed Apoptotic Pathway. This diagram illustrates the potential mechanism by which this compound may induce apoptosis in cancer cells.

Cell Cycle Arrest

Canthin-6-one derivatives have been reported to interfere with the normal progression of the cell cycle, a critical process for cancer cell proliferation. For example, 10-methoxy-canthin-6-one has been shown to cause cell cycle arrest at the G2/M phase.[4][5] This is often accompanied by the modulation of key cell cycle regulatory proteins.

Figure 2: Cell Cycle Arrest Workflow. This diagram depicts the potential point of intervention of this compound in the cell cycle, leading to an arrest at the G2/M phase.

Inhibition of Pro-Survival Signaling Pathways

The anticancer activity of canthin-6-ones is also attributed to their ability to inhibit key signaling pathways that promote cancer cell growth and survival. Notably, 4,5-dimethoxycanthin-6-one has been identified as an inhibitor of the AKT/mTOR and MAPK signaling pathways in glioblastoma cells.[3]

Figure 3: Inhibition of Pro-Survival Pathways. This diagram illustrates how this compound might inhibit the AKT/mTOR and MAPK signaling pathways, leading to reduced cancer cell proliferation and survival.

Detailed Experimental Protocols

To facilitate further research and validation of the findings related to canthin-6-ones, this section provides an overview of the key experimental methodologies typically employed.

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effects of the compound on cancer cells and to calculate the IC50 value.

-

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

-

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

-

Purpose: To quantify the percentage of apoptotic and necrotic cells following treatment.

-

Protocol:

-

Treat cells with this compound at the desired concentration for the specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Western Blot Analysis

-

Purpose: To detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

The available evidence on canthin-6-one alkaloids strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its putative mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of critical pro-survival signaling pathways, provide a solid foundation for its therapeutic potential.

Future research should focus on:

-

Definitive Cytotoxicity Studies: Establishing the specific IC50 values of this compound across a broad panel of cancer cell lines.

-

In-depth Mechanistic Validation: Elucidating the precise molecular targets and confirming its effects on the apoptotic, cell cycle, and signaling pathways in various cancer models.

-

In Vivo Efficacy: Evaluating the antitumor activity and safety profile of this compound in preclinical animal models.

This technical guide serves as a comprehensive starting point for the scientific community to build upon, with the ultimate goal of translating the potential of this compound into a novel and effective cancer therapy.

References

- 1. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

4,5-Dimethoxycanthin-6-one: A Novel Inhibitor of Lysine-Specific Demethylase 1 (LSD1) for Glioblastoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising therapeutic target in oncology due to its frequent overexpression in various cancers, including glioblastoma. This technical guide provides a comprehensive overview of 4,5-Dimethoxycanthin-6-one, a novel small molecule inhibitor of LSD1. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the evaluation of this compound. Furthermore, it includes visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of oncology and epigenetic drug discovery.

Introduction to LSD1 in Glioblastoma

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] The demethylation of H3K4 is associated with gene repression, while the demethylation of H3K9 can lead to gene activation. This dual function allows LSD1 to modulate the expression of a wide array of genes involved in cell proliferation, differentiation, and tumorigenesis.[1][2]

In glioblastoma, one of the most aggressive forms of brain cancer, LSD1 is often overexpressed and its elevated activity is correlated with poor prognosis.[3] LSD1 contributes to the malignant phenotype of glioblastoma by repressing tumor suppressor genes and activating oncogenic pathways.[3] Consequently, the inhibition of LSD1 presents a compelling therapeutic strategy for the treatment of glioblastoma.

4,5-Dimethoxycanthin-6-one: A Novel LSD1 Inhibitor

4,5-Dimethoxycanthin-6-one is a canthinone alkaloid that has been identified as a novel inhibitor of LSD1.[3] Preclinical studies have demonstrated its potent anti-cancer effects in glioblastoma cell lines and in vivo models.[3] This compound has been shown to inhibit the proliferation of glioblastoma cells and induce programmed cell death through apoptosis and pyroptosis.[3]

Mechanism of Action

4,5-Dimethoxycanthin-6-one exerts its anti-tumor effects by directly inhibiting the enzymatic activity of LSD1.[3] This inhibition leads to an increase in the methylation of H3K4, which in turn alters the expression of downstream target genes. The primary signaling pathways affected by the inhibition of LSD1 with 4,5-Dimethoxycanthin-6-one in glioblastoma are the AKT/mTOR and MAPK pathways.[4]

LSD1 Signaling Pathway

The following diagram illustrates the central role of LSD1 in gene regulation and the impact of its inhibition by 4,5-Dimethoxycanthin-6-one.

Caption: LSD1 signaling pathway and the inhibitory effect of 4,5-Dimethoxycanthin-6-one.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of 4,5-Dimethoxycanthin-6-one.

Table 1: In Vitro Efficacy

| Cell Line | Assay | Endpoint | Result | Reference |

| U251, T98G | MTT Assay | Cell Viability | Dose-dependent decrease | [5] |

| U251, T98G | LSD1 Enzymatic Assay | LSD1 Activity | Dose-dependent inhibition | [5] |

| U251, T98G | Western Blot | p-AKT, p-mTOR, p-c-Raf, p-MEK1 | Decreased expression at 4 µM | [6] |

| U251, T98G | qRT-PCR | BAX, Cleaved-caspase3 | Increased expression at 4 µM | [5] |

| U251, T98G | qRT-PCR | BCL-2, XIAP | Decreased expression at 4 µM | [5] |

| U251, T98G | TUNEL Assay | Apoptosis | Increased number of TUNEL-positive cells | [5] |

| U251, T98G | qRT-PCR & Western Blot | NLRP3, Caspase1, IL-1β, IL-18 | Increased expression at 4 µM | [6] |

| U251, T98G | Wound Scratch Assay | Cell Migration | Inhibition at 4 µM | [5] |

| U251, T98G | Colony Formation Assay | Clonogenic Growth | Reduced number of colonies at 4 µM | [5] |

Table 2: In Vivo Efficacy

| Animal Model | Treatment | Endpoint | Result | Reference |

| BALB/c nude mice with U251 xenografts | 4,5-Dimethoxycanthin-6-one (4 µM) | Tumor Volume & Mass | Significantly reduced compared to control | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture

Human glioblastoma cell lines (U251, T98G, U87) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.

-

Treat the cells with various concentrations of 4,5-Dimethoxycanthin-6-one for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

LSD1 Enzymatic Activity Assay

The Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) can be used according to the manufacturer's instructions.[5]

-

A di-methylated histone H3-K4 LSD1 substrate is coated onto strip wells.

-

Active LSD1 is added to the wells in the presence or absence of 4,5-Dimethoxycanthin-6-one.

-

The LSD1-demethylated products are recognized by a specific antibody.

-

The amount of demethylated product, which is proportional to enzyme activity, is measured colorimetrically at 450 nm.

Western Blot Analysis

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

qRT-PCR for Gene Expression Analysis

-

Extract total RNA from cells using TRIzol reagent.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR using SYBR Green master mix on a real-time PCR system.

-

The relative gene expression is calculated using the 2-ΔΔCt method with GAPDH as the internal control.

In Vivo Xenograft Model

-

Subcutaneously inject 5 x 10⁶ U251 cells into the flank of 4-6 week old male BALB/c nude mice.

-

When tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer 4,5-Dimethoxycanthin-6-one (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of 4,5-Dimethoxycanthin-6-one.

Caption: Preclinical evaluation workflow for 4,5-Dimethoxycanthin-6-one.

Conclusion

4,5-Dimethoxycanthin-6-one represents a promising novel LSD1 inhibitor with significant therapeutic potential for glioblastoma. Its ability to inhibit key oncogenic signaling pathways and induce multiple forms of programmed cell death in glioblastoma cells underscores its importance as a lead compound for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to facilitate ongoing research and development efforts in the field of epigenetic cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]

- 3. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

The Anti-inflammatory Potential of 4,9-Dimethoxycanthin-6-one: A Technical Guide for Researchers

Disclaimer: This technical guide summarizes the known anti-inflammatory effects of the canthin-6-one alkaloid class. Direct experimental data on 4,9-Dimethoxycanthin-6-one is limited in the currently available scientific literature. The information presented herein is primarily based on studies of structurally related canthin-6-one derivatives and is intended to provide a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this compound.

Introduction

Canthin-6-one and its derivatives represent a class of β-carboline alkaloids that have garnered significant interest for their diverse biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties.[1] This guide focuses on the potential anti-inflammatory effects of this compound, drawing parallels from the broader family of canthin-6-ones. These compounds have been shown to modulate key inflammatory pathways, suggesting their potential as therapeutic agents for chronic inflammatory diseases.

Quantitative Data on the Anti-inflammatory Effects of Canthin-6-one Derivatives

The following tables summarize quantitative data from in vitro and in vivo studies on various canthin-6-one derivatives, illustrating their anti-inflammatory efficacy.

Table 1: In Vitro Anti-inflammatory Activity of Canthin-6-one Derivatives

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration/IC₅₀ | Reference |

| Canthin-6-one | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS Expression | 1 and 5 µM (significant inhibition) | [2] |

| Canthin-6-one | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | PGE₂ Production | 1 and 5 µM (marked suppression) | [2] |

| Canthin-6-one | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | MCP-1 Expression | Not specified (significant reduction) | [2] |

| Canthin-6-one | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α Expression | Not specified (significant reduction) | [2] |

| 4-methoxy-5-hydroxycanthin-6-one | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NO Production | Not specified (significant inhibition) | [3] |

| 4-methoxy-5-hydroxycanthin-6-one | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α Release | Not specified (significant inhibition) | [3] |

| 9-hydroxycanthin-6-one | Not specified | Not specified | NF-κB Inhibition | IC₅₀: 3.8 µM | [4] |

| 9-methoxycanthin-6-one | Not specified | Not specified | NF-κB Inhibition | IC₅₀: 7.4 µM | [4] |

Table 2: In Vivo Anti-inflammatory Activity of Canthin-6-one Derivatives

| Compound | Animal Model | Inflammatory Model | Dosage | Effect | Reference |

| Canthin-6-one | Rats | TNBS-induced colitis | 1, 5, and 25 mg/kg (oral gavage) | Reduced macroscopic and histopathological scores; decreased MPO, MDA; reduced TNF-α, IL-1β, IL-12p70, VEGF; increased IL-10. | [5] |

| 4-methoxy-5-hydroxycanthin-6-one | Rats | Carrageenan-induced paw edema | 3, 9, and 27 mg/kg (oral) | Reduced paw edema. | [3] |

| 4-methoxy-5-hydroxycanthin-6-one | Rats | Complete Freund's adjuvant (CFA)-induced chronic arthritis | 3, 9, and 27 mg/kg (oral) | Ameliorated chronic arthritis. | [3] |

Key Signaling Pathways

The anti-inflammatory effects of canthin-6-one alkaloids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Akt signaling pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[6] Canthin-6-one and its derivatives have been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB activation and the subsequent expression of inflammatory mediators.[2]

Caption: NF-κB signaling pathway and the inhibitory action of canthin-6-ones.

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is also implicated in the regulation of inflammation. Some studies have shown that canthin-6-one can reduce the phosphorylation of Akt in LPS-stimulated macrophages, suggesting another mechanism through which it exerts its anti-inflammatory effects.[2]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of the anti-inflammatory effects of canthin-6-one derivatives.

In Vitro Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium and incubating for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm, and the nitrite concentration is calculated from a standard curve.

-

Cell Viability Assay: A concomitant cell viability assay (e.g., MTT or WST-1) is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

Western Blot Analysis for Inflammatory Proteins

-

Protein Extraction: Following treatment and stimulation as described above, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-Akt, Akt, and a loading control like β-actin or GAPDH).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Sprague-Dawley or Wistar rats are used.

-

Treatment: Animals are orally administered the test compound or vehicle. A positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after treatment, a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Caption: General experimental workflow for assessing anti-inflammatory effects.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory effects of this compound is yet to be established, the extensive research on the canthin-6-one class of alkaloids strongly suggests its potential as a modulator of inflammatory responses. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the production of key inflammatory mediators.

Future research should focus on isolating or synthesizing this compound and evaluating its efficacy in established in vitro and in vivo models of inflammation. Head-to-head comparisons with other canthin-6-one derivatives would be valuable to elucidate the structure-activity relationships and the role of the methoxy groups at the C4 and C9 positions. Furthermore, detailed mechanistic studies are warranted to explore its effects on other inflammatory pathways and to identify its direct molecular targets. Such research will be crucial in determining the therapeutic potential of this compound for the treatment of inflammatory diseases.

References

- 1. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of 4,5-Dimethoxycanthin-6-one: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antitumor potential of 4,5-Dimethoxycanthin-6-one, a promising natural compound that has demonstrated significant activity against cancer, particularly glioblastoma. This document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: A Novel LSD1 Inhibitor

4,5-Dimethoxycanthin-6-one has been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that is overexpressed in various cancers and plays a crucial role in tumorigenesis.[1][2][3][4][5] LSD1 promotes cancer cell proliferation and metastasis by modifying histones.[2] By inhibiting LSD1, 4,5-Dimethoxycanthin-6-one triggers a cascade of downstream effects that ultimately lead to cancer cell death and suppression of tumor growth.

The primary mechanism of action involves the inhibition of LSD1-mediated demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[6][7] This leads to the modulation of gene transcription related to proliferation, apoptosis, and pyroptosis.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of 4,5-Dimethoxycanthin-6-one in preclinical cancer models.

Table 1: In Vitro Cytotoxicity of 4,5-Dimethoxycanthin-6-one

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| U251 | Glioblastoma | MTT | 4 µM | Inhibition of proliferation | [6] |

| T98G | Glioblastoma | MTT | 4 µM | Inhibition of proliferation | [6] |

| U87 | Glioblastoma | MTT | Not specified | Sensitivity to inhibition | [7][8] |

Note: Specific IC50 values for 4,5-Dimethoxycanthin-6-one in these cell lines are not explicitly stated in the reviewed literature and require further investigation of the full-text articles.

Table 2: In Vivo Antitumor Activity of 4,5-Dimethoxycanthin-6-one in a U251 Glioblastoma Xenograft Model

| Treatment Group | Dosage/Concentration | Tumor Volume | Tumor Mass | Reference |

| Control | Vehicle | - | - | [6] |

| 4,5-Dimethoxycanthin-6-one | 4 µM (injected) | Significantly reduced | Significantly reduced | [6] |

Note: The reviewed literature states a "significant reduction" in tumor volume and mass but does not provide specific percentage of inhibition or raw data. Access to the full-text publication is recommended for detailed quantitative analysis.

Key Signaling Pathways Modulated by 4,5-Dimethoxycanthin-6-one

4,5-Dimethoxycanthin-6-one exerts its antitumor effects by modulating several critical signaling pathways.

LSD1-Mediated Regulation of AKT/mTOR and MAPK Pathways

As an LSD1 inhibitor, 4,5-Dimethoxycanthin-6-one suppresses the activation of the AKT/mTOR and MAPK signaling pathways, which are crucial for cell proliferation and survival.[6] Inhibition of these pathways contributes to the induction of apoptosis and pyroptosis in glioblastoma cells.[6]

Induction of Apoptosis and Pyroptosis

4,5-Dimethoxycanthin-6-one promotes programmed cell death through both apoptosis and pyroptosis. It upregulates the expression of pro-apoptotic proteins like BAX and Cleaved-caspase-3, while downregulating anti-apoptotic proteins such as BCL-2.[6] Furthermore, it increases the expression of key markers of pyroptosis, including Caspase-1, NLRP3, IL-1β, and IL-18.[6]

Inhibition of the TSPAN1/TM4SF1 Axis in Glioblastoma Stem Cells

Recent studies have revealed that 4,5-Dimethoxycanthin-6-one can also target glioblastoma stem cells (GSCs), which are implicated in tumor recurrence and treatment resistance.[9][10][11] It achieves this by inhibiting the interaction between TSPAN1 and TM4SF1, two proteins involved in GSC self-renewal and invasion.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antitumor potential of 4,5-Dimethoxycanthin-6-one.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., U87, U251, T98G)

-

Complete cell culture medium

-

4,5-Dimethoxycanthin-6-one (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of 4,5-Dimethoxycanthin-6-one. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic and late apoptotic cells.

Materials:

-

Cancer cell lines

-

4,5-Dimethoxycanthin-6-one

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with 4,5-Dimethoxycanthin-6-one for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Materials:

-

Treated and untreated cell lysates

-

Protein extraction buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against LSD1, p-AKT, AKT, p-mTOR, mTOR, p-c-Raf, c-Raf, p-MEK1, MEK1, BAX, BCL-2, Cleaved Caspase-3, Caspase-1, NLRP3, TSPAN1, TM4SF1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

4,5-Dimethoxycanthin-6-one demonstrates significant antitumor potential, particularly in glioblastoma, by acting as a novel LSD1 inhibitor. Its ability to induce apoptosis and pyroptosis through the modulation of the AKT/mTOR and MAPK signaling pathways, as well as its activity against glioblastoma stem cells via the TSPAN1/TM4SF1 axis, makes it a compelling candidate for further drug development.

Future research should focus on:

-

Determining the precise IC50 values of 4,5-Dimethoxycanthin-6-one in a broader range of cancer cell lines.

-

Conducting more extensive in vivo studies to establish optimal dosing, assess long-term efficacy, and evaluate potential toxicity.

-

Investigating the potential for combination therapies with existing chemotherapeutic agents or targeted therapies to enhance its antitumor effects.

-

Exploring the full spectrum of its molecular targets and downstream signaling effects to uncover additional mechanisms of action.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising therapeutic potential of 4,5-Dimethoxycanthin-6-one in the fight against cancer.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4,5-Dimethoxycanthin-6-one Inhibits Glioblastoma Stem Cell and Tumor Growth by Inhibiting TSPAN1 Interaction with TM4SF1 - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. 4,5-Dimethoxycanthin-6-one Inhibits Glioblastoma Stem Cell and Tumor Growth by Inhibiting TSPAN1 Interaction with TM4SF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial Spectrum of Canthin-6-one Alkaloids: A Technical Overview with a Focus on 4,9-Dimethoxycanthin-6-one

Disclaimer: This document provides a comprehensive overview of the antimicrobial spectrum of canthin-6-one alkaloids based on available scientific literature. It is important to note that specific experimental data on the antimicrobial activity of 4,9-Dimethoxycanthin-6-one is not prevalent in the reviewed literature. The data presented herein pertains to the parent compound, canthin-6-one, and its other derivatives, which can serve as a scientific reference for the potential antimicrobial profile of this compound.

Introduction

Canthin-6-one alkaloids are a subclass of β-carboline alkaloids characterized by an additional D-ring.[1] These natural products, primarily isolated from plant families such as Rutaceae and Simaroubaceae, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] Among these, their antimicrobial properties against a range of pathogenic bacteria and fungi are of particular importance, especially in the context of rising antimicrobial resistance. This guide summarizes the existing quantitative data on the antimicrobial spectrum of canthin-6-one derivatives, details the experimental protocols used for their evaluation, and visualizes key experimental workflows and proposed mechanisms of action.

Antimicrobial Spectrum of Canthin-6-one Derivatives

The antimicrobial activity of canthin-6-one and its analogues has been evaluated against various microorganisms, including clinically relevant bacteria and fungi. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

Canthin-6-one derivatives have demonstrated notable activity against several Gram-positive and some Gram-negative bacteria. The parent compound, canthin-6-one, has shown efficacy against Staphylococcus aureus, including multidrug-resistant (MDR) and methicillin-resistant (MRSA) strains, as well as various Mycobacterium species.[2]

Antifungal Activity

The antifungal potential of canthin-6-ones has also been explored. Canthin-6-one has been reported to inhibit the growth of pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and the plant pathogen Fusarium oxysporum.[1][3]

Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for canthin-6-one and its derivatives against a panel of bacteria and fungi.

Table 1: Antibacterial Activity of Canthin-6-one Derivatives

| Compound | Bacterium | Strain | MIC (µg/mL) | Reference |

| Canthin-6-one | Mycobacterium species | Fast-growing | 8 - 32 | [2] |

| Canthin-6-one | Staphylococcus aureus | MDR and MRSA | 8 - 64 | [2] |

| 10-Hydroxycanthin-6-one Ester Derivatives | Bacillus cereus | - | 3.91 - 31.25 | [2] |

| 10-Hydroxycanthin-6-one Ester Derivatives | Bacillus subtilis | - | 3.91 - 31.25 | [2] |

| 10-Hydroxycanthin-6-one Ester Derivatives | Ralstonia solanacearum | - | 3.91 - 31.25 | [2] |

| 10-Hydroxycanthin-6-one Ester Derivatives | Pseudomonas syringae | - | 3.91 - 31.25 | [2] |

| Quaternized 10-Methoxycanthin-6-one Derivatives | Ralstonia solanacearum | - | 3.91 | [4] |

| Quaternized 10-Methoxycanthin-6-one Derivatives | Pseudomonas syringae | - | 3.91 | [4] |

Table 2: Antifungal Activity of Canthin-6-one Derivatives

| Compound | Fungus | Strain | MIC (µg/mL) | Reference |

| Canthin-6-one | Candida albicans | - | Inhibition at 50 µg/mL | [1] |

| Canthin-6-one | Cryptococcus neoformans | - | Inhibition at 50 µg/mL | [1] |

| Canthin-6-one | Fusarium oxysporum f. sp. cucumerinum | - | 32.0 | [3] |

| 10-Hydroxycanthin-6-one Ester Derivatives | Alternaria solani | - | >50 | [2] |

| 10-Hydroxycanthin-6-one Ester Derivatives | Fusarium graminearum | - | <50 (100% inhibition at 50 µg/mL) | [2] |

| 10-Hydroxycanthin-6-one Ester Derivatives | Fusarium solani | - | >50 | [2] |

Experimental Protocols

The antimicrobial activity of canthin-6-one derivatives is predominantly determined using the broth microdilution method.[1][2][5] This is a standardized technique used to determine the MIC of an antimicrobial agent.[6]

Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Test compound (e.g., canthin-6-one derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium with solvent)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate wells using the appropriate growth medium. The concentration range is selected based on the expected activity of the compound.

-

Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the growth medium to achieve the final desired inoculum concentration in the wells.

-

Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension. Control wells are also included: a positive control with a known antimicrobial agent, a negative control with the solvent used to dissolve the compound, and a growth control with only the medium and inoculum.

-

Incubation: The inoculated microtiter plates are incubated under appropriate conditions (temperature, time, and sometimes agitation) for the specific microorganism being tested.

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Visualizations

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative proteomics reveals the antifungal effect of canthin-6-one isolated from Ailanthus altissima against Fusarium oxysporum f. sp. cucumerinum in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4,9-Dimethoxycanthin-6-one and its Analogs: A Technical Guide for Cancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

The indolo[3,2,1-de][1][2]naphthyridine alkaloid, canthin-6-one, and its derivatives have emerged as a promising class of compounds in anticancer research. Their planar tetracyclic structure allows for intercalation into DNA, and various substitutions on this core have been shown to modulate their cytotoxic and mechanistic profiles. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of canthin-6-one derivatives, with a focus on 4,9-dimethoxycanthin-6-one and related analogs. It details quantitative biological data, experimental methodologies, and the key signaling pathways implicated in their anticancer effects.

Structure-Activity Relationship of Canthin-6-one Derivatives

Systematic modifications of the canthin-6-one scaffold have revealed critical insights into the structural requirements for potent anticancer activity. The following sections summarize the key findings based on the position of substitution.

Substitutions at the C-2 Position

Recent studies have focused on introducing various amide side chains at the C-2 position of the canthin-6-one core, leading to the development of novel derivatives with enhanced antiproliferative activity and improved water solubility.[3][4][5][6] A series of compounds, designated 8a-l, were synthesized and evaluated against a panel of human cancer cell lines.[3][4][5][6]

The antiproliferative effects of these C-2 substituted derivatives were assessed using the MTT assay against four human cancer cell lines: HT29 (colon), H1975 (lung adenocarcinoma), A549 (lung), and MCF-7 (breast).[3][4][5][6] The results, summarized in Table 1, indicate that most of these derivatives exhibit potent cytotoxicity, with IC50 values in the low micromolar range.[3][4][5][6]

Table 1: In Vitro Antiproliferative Activity (IC50, μM) of C-2 Substituted Canthin-6-one Derivatives (8a-l)

| Compound | R Group | HT29 | H1975 | A549 | MCF-7 | CCD841 (Normal) |

| Canthin-6-one (CO) | H | 8.6 ± 1.2 | 10.7 ± 1.5 | 7.6 ± 0.9 | 9.8 ± 1.3 | > 50 |

| 8a | -NH(CH₂)₂N(CH₃)₂ | 3.5 ± 0.4 | 4.1 ± 0.5 | 3.8 ± 0.4 | 4.5 ± 0.6 | ND |

| 8b | -NH(CH₂)₃N(CH₃)₂ | 2.8 ± 0.3 | 3.5 ± 0.4 | 3.1 ± 0.3 | 3.9 ± 0.5 | ND |

| 8c | -NH(CH₂)₂OH | 4.2 ± 0.5 | 5.0 ± 0.6 | 4.5 ± 0.5 | 5.3 ± 0.7 | ND |

| 8d | -NH(CH₂)₃OH | 3.9 ± 0.4 | 4.6 ± 0.5 | 4.1 ± 0.4 | 4.9 ± 0.6 | ND |

| 8e | 4-Morpholinyl | 2.1 ± 0.2 | 2.8 ± 0.3 | 2.5 ± 0.3 | 3.1 ± 0.4 | ND |

| 8f | 1-Pyrrolidinyl | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.8 ± 0.3 | 3.5 ± 0.4 | ND |

| 8g | 1-Piperidinyl | 2.3 ± 0.2 | 2.9 ± 0.3 | 2.6 ± 0.3 | 3.3 ± 0.4 | ND |

| 8h | 4-Methyl-1-piperazinyl | 1.0 ± 0.1 | 1.9 ± 0.2 | 1.5 ± 0.2 | 1.7 ± 0.2 | 17.1 ± 2.5 |

| 8i | 4-Ethyl-1-piperazinyl | 1.3 ± 0.1 | 2.1 ± 0.2 | 1.8 ± 0.2 | 2.0 ± 0.2 | ND |

| 8j | 4-(2-Hydroxyethyl)-1-piperazinyl | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.2 ± 0.2 | 2.6 ± 0.3 | ND |

| 8k | -NHCH₂CH(OH)CH₂OH | 4.8 ± 0.6 | 5.5 ± 0.7 | 5.1 ± 0.6 | 5.9 ± 0.8 | ND |

| 8l | -NH-Ph | > 10 | > 10 | > 10 | > 10 | ND |

Data are presented as mean ± standard deviation (n=3). ND: Not Determined. Data sourced from[3][4][5][6].

-

Introduction of an amide side chain at C-2 generally enhances anticancer activity compared to the parent canthin-6-one.

-

The nature of the substituent on the amide nitrogen is crucial. Derivatives with a terminal N-methylpiperazine group (8h ) exhibited the most potent and selective activity, being 5- to 9-fold more active than canthin-6-one against the tested cancer cell lines and showing a 17-fold selectivity for colon cancer cells (HT29) over normal colon epithelial cells (CCD841).[3][4]

-

Cyclic amine moieties appear to be more favorable than acyclic amines.

-

Introduction of a bulky aromatic group (8l) significantly reduces activity.

Substitutions at Other Positions

While extensive data on systematic modifications at other positions is less available, some key findings have been reported:

-

4,5-Dimethoxycanthin-6-one has been identified as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1), demonstrating activity against glioblastoma cells. This suggests that methoxy groups at these positions are favorable for targeting specific epigenetic pathways.

-

9-Methoxycanthin-6-one has shown significant in vitro anticancer effects against a range of cancer cell lines, including ovarian, breast, colorectal, skin, and cervical cancer, with IC50 values ranging from 3.79 to 15.09 μM.[7]

-

9-Hydroxycanthin-6-one and 9-methoxycanthin-6-one-N-oxide have also demonstrated cytotoxic activity.[7]

-

1-Methoxy-canthin-6-one has been shown to induce apoptosis in Jurkat cells, particularly in combination with TRAIL.[8]

-

A study on various canthin-6-one alkaloids, including 4,5-dimethoxy-10-hydroxy-canthin-6-one , 8-hydroxy-canthin-6-one , and 5-hydroxy-4-methoxycanthin-6-one , revealed significant cytotoxic activity against nasopharyngeal carcinoma cells.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature on canthin-6-one derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the canthin-6-one derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the canthin-6-one derivatives and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.[1][2][10][11][12]

-

Cell Treatment: Treat cancer cells with the canthin-6-one derivatives at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to determine the expression levels of key proteins involved in signaling pathways.[13][14][15][16][17]

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, cleaved caspase-3, γH2AX, p-Akt, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Canthin-6-one derivatives exert their anticancer effects through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and other forms of cell death.

Induction of Apoptosis and DNA Damage

A primary mechanism of action for many canthin-6-one derivatives is the induction of apoptosis. The highly active C-2 substituted derivative, 8h , was shown to significantly increase the population of apoptotic cells in a dose-dependent manner.[3][5][6] This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved (active) caspase-3.[3][5][6] Furthermore, compound 8h was found to induce DNA damage, as evidenced by the increased expression of phosphorylated histone H2AX (γH2AX).[3][5][6]

Caption: Apoptosis and DNA damage induction by a C-2 substituted canthin-6-one derivative (8h).

Ferroptosis

In addition to apoptosis, compound 8h was also found to induce ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[3][5][6] This was demonstrated by the depletion of glutathione (GSH) and the downregulation of glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation.[3][5][6]

Caption: Induction of ferroptosis by a C-2 substituted canthin-6-one derivative (8h).

PI3K/Akt/mTOR and MAPK Signaling Pathways

Studies on other canthin-6-one derivatives have implicated the PI3K/Akt/mTOR and MAPK signaling pathways in their mechanism of action.[18][19][20][21][22] For instance, some canthin-6-one analogs have been shown to affect the PI3K/Akt pathway in glioblastoma stem cells.[18] Methyl canthin-6-one-2-carboxylate has been reported to modulate the MAPK and PI3K-Akt pathways in the context of inflammation, which are also critical pathways in cancer progression.[19][20][21][22]

Caption: General overview of the modulation of PI3K/Akt/mTOR and MAPK pathways by canthin-6-one derivatives.

Conclusion

The canthin-6-one scaffold represents a versatile platform for the development of novel anticancer agents. The structure-activity relationship studies, particularly on C-2 substituted derivatives, have demonstrated that modifications at this position can significantly enhance cytotoxic potency and selectivity. The multifaceted mechanism of action, involving the induction of apoptosis, DNA damage, and ferroptosis, coupled with the modulation of key cancer-related signaling pathways like PI3K/Akt/mTOR and MAPK, underscores the therapeutic potential of this class of compounds. Further exploration of substitutions at other positions on the canthin-6-one core, along with in-depth mechanistic studies and in vivo evaluations, will be crucial in advancing these promising molecules towards clinical application. This technical guide provides a solid foundation of the current knowledge to aid researchers and drug development professionals in this endeavor.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]

- 8. 1-methoxy-canthin-6-one and related β-carbolines: From natural compound to synthesis and biological activities [iris.unisannio.it]

- 9. researchgate.net [researchgate.net]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. kumc.edu [kumc.edu]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Alkaloids from Rutaceae: activities of canthin-6-one alkaloids and synthetic analogues on glioblastoma stems cells - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4,9-Dimethoxycanthin-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Canthin-6-one and its derivatives are a class of β-carboline alkaloids that have attracted significant interest from the scientific community due to their wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The substitution pattern on the canthin-6-one scaffold plays a crucial role in modulating its biological activity. The synthesis of various methoxy-substituted canthin-6-ones, such as 1-methoxy, 10-methoxy, 4,5-dimethoxy, and 9,10-dimethoxycanthin-6-one, has been reported, employing strategies like the Pictet-Spengler reaction, Suzuki coupling, and copper-catalyzed amidation reactions. This document focuses on a proposed methodology for the synthesis and purification of 4,9-dimethoxycanthin-6-one, a less-studied derivative, by adapting established chemical transformations.

Proposed Synthesis of this compound

A potential synthetic route to this compound can be envisioned through a multi-step process involving the construction of the β-carboline core followed by the formation of the D-ring of the canthinone skeleton. A plausible approach would utilize a Pictet-Spengler reaction followed by cyclization.

Proposed Synthetic Pathway

A logical synthetic approach would start from appropriately substituted tryptophan and aldehyde precursors to build the β-carboline intermediate, which can then be cyclized to form the final canthin-6-one ring system.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols